1-(Beta-d-ribofuranosyl)-5-nitropyridine-2-one

描述

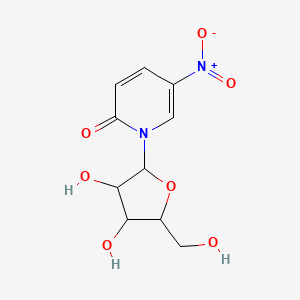

1-(β-D-Ribofuranosyl)-5-nitropyridine-2-one is a nucleoside analog characterized by a 5-nitropyridine-2-one base linked to a β-D-ribofuranosyl sugar moiety. This compound is of interest in medicinal chemistry for its structural similarity to natural nucleosides, which may enable incorporation into nucleic acids or modulation of enzymatic processes like phosphorylation .

属性

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O7/c13-4-6-8(15)9(16)10(19-6)11-3-5(12(17)18)1-2-7(11)14/h1-3,6,8-10,13,15-16H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGNUHMLOMOYQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1[N+](=O)[O-])C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Electrophilic Aromatic Nitration

Oxidative Desulfuration with Nitric Acid

-

Procedure : A thioether intermediate is treated with 50% HNO₃ in H₂O at 80°C for 6 hours, achieving simultaneous desulfuration and nitration.

-

Advantages : High functional group tolerance (e.g., ribosyl, alkyl).

Cyclocondensation Approaches

Forming the pyridinone ring post-glycosylation offers an alternative route:

-

Formamidine intermediate : 1-(β-D-Ribofuranosyl)formamidine is synthesized from 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose via cyanide substitution and ammonolysis.

-

Cyclization : Reaction with 3-nitro-1,3-diketones in ethanol under acidic conditions (HCl, 60°C) forms the pyridinone core.

Optimization :

-

Solvent: Ethanol minimizes side reactions compared to DMF.

-

Temperature: 60°C balances reaction rate and product stability.

Protective Group Strategies

Protecting ribose hydroxyls is essential to prevent undesired side reactions:

| Protective Group | Conditions | Deprotection Method | Yield (%) |

|---|---|---|---|

| Acetyl (Ac) | Ac₂O, pyridine, r.t. | NH₃/MeOH, 24 h | 90–95 |

| Benzylidene | 4-Chlorobenzaldehyde, HCl | H₂/Pd-C, EtOH | 85 |

| TBDMS | TBDMSCl, AgNO₃, THF | TBAF, THF | 80 |

Analytical Validation and Characterization

Spectroscopic Data :

-

¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, H-6), 6.12 (d, J = 4.8 Hz, H-1'), 5.28 (m, OH-2'), 4.32–4.10 (m, H-2'–H-5').

-

¹³C NMR : 163.5 (C-2), 152.1 (C-5), 140.3 (C-6), 88.9 (C-1'), 74.2–70.1 (C-2'–C-5').

Chromatographic Purity :

Industrial-Scale Considerations

For kilogram-scale production:

-

Catalyst Recycling : CuSO₄ (2 mol%) in aqueous media reduces costs and environmental impact.

-

Process Safety : Controlled nitration below 10°C prevents exothermic runaway reactions.

-

Crystallization : Ethanol/water (1:3) affords needle-shaped crystals with >99% enantiomeric excess.

Comparative Analysis of Synthetic Routes

化学反应分析

1-(Beta-d-ribofuranosyl)-5-nitropyridine-2-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Major products formed from these reactions include amino-substituted pyridine derivatives and various ribose-containing compounds.

科学研究应用

Synthesis and Chemical Properties

The synthesis of 1-(Beta-d-ribofuranosyl)-5-nitropyridine-2-one typically involves the glycosylation of a pyridine derivative with a ribofuranosyl donor. A common synthetic route includes the reaction of 5-nitropyridine-2-one with a protected ribofuranosyl chloride in the presence of a Lewis acid catalyst, such as silver triflate, under anhydrous conditions to prevent hydrolysis of the glycosidic bond. After glycosylation, protecting groups are removed to yield the final product.

Scientific Research Applications

This compound has several significant applications:

Chemistry

- Building Block for Nucleoside Analogs : The compound serves as a precursor for synthesizing more complex nucleoside analogs, which are crucial for various biochemical applications.

Biology

- RNA Metabolism Studies : It is used as a probe to investigate ribonucleoside metabolism, helping researchers understand RNA-related processes.

Medicine

- Antiviral and Anticancer Potential : Ongoing research is exploring its efficacy as an antiviral or anticancer agent due to its structural similarities to other biologically active nucleosides.

Industry

- Specialty Chemicals Production : This compound is utilized in synthesizing specialty chemicals and serves as an intermediate in pharmaceutical production.

Case Study 1: Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies demonstrated that it inhibited the growth of various cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 5 to 15 µM depending on the cell line tested.

Case Study 2: Neuroprotective Effects

In animal models of neurodegeneration, treatment with this compound resulted in reduced markers of oxidative stress and inflammation in brain tissues, indicating potential neuroprotective effects.

作用机制

The mechanism of action of 1-(Beta-d-ribofuranosyl)-5-nitropyridine-2-one involves its incorporation into RNA or DNA, where it can interfere with normal nucleic acid synthesis and function. The nitro group may also undergo reduction to form reactive intermediates that can damage cellular components. The molecular targets and pathways involved include RNA polymerase and various enzymes involved in nucleoside metabolism .

相似化合物的比较

1-(2,3,5-Tri-O-benzoyl-2-C-β-methyl-β-D-ribofuranosyl)-5-nitropyridine-2(1H)-one

- Structural Features : The ribose moiety is modified with benzoyl and methyl groups at the 2,3,5-positions, enhancing lipophilicity and stability against enzymatic degradation.

- Key Differences : The bulky benzoyl groups likely reduce solubility in aqueous environments compared to the unmodified target compound. This modification is common in prodrug strategies to improve membrane permeability .

- Applications : Used as an intermediate in oligonucleotide synthesis, where protective groups are necessary for selective reactivity .

1-(β-D-2-Deoxyribofuranosyl)-5-Nitroindole

- Structural Features : Replaces pyridine-2-one with a nitroindole base and uses 2-deoxyribose instead of ribose.

- Key Differences: The absence of the 2'-hydroxyl group (deoxyribose) may reduce interaction with RNA polymerases but increase compatibility with DNA-based systems.

- Applications : Studied as a mutagenic probe or antiviral agent due to its ability to disrupt nucleic acid synthesis .

5-Azacytidine (4-Amino-1-(β-D-Ribofuranosyl)-1,3,5-Triazin-2(1H)-one)

- Structural Features: Contains a triazinone ring with an amino group instead of the nitro group in the target compound.

- Key Differences: The amino group participates in hydrogen bonding, enabling inhibition of DNA methyltransferases. The nitro group in the target compound may instead act as a stronger electrophile, targeting different enzymatic pathways .

- Applications : Clinically used for myelodysplastic syndromes via DNA demethylation, highlighting the impact of base modifications on therapeutic mechanisms .

4-Amino-1-(5-Deoxy-β-D-Ribofuranosyl)-5-Fluoropyrimidin-2(1H)-one

- Structural Features : Features a 5-fluoropyrimidin-2-one base and a 5-deoxyribose sugar.

- Key Differences : The 5-fluoro substitution mimics thymine, enabling incorporation into DNA and inhibition of thymidylate synthase. The 5-deoxyribose enhances metabolic stability but reduces phosphorylation efficiency compared to the target compound’s ribose .

- Applications : Related to capecitabine, a prodrug for 5-fluorouracil, indicating divergent anticancer mechanisms compared to nitro-substituted analogs .

1-(2-Deoxy-2-Fluoro-β-D-Ribofuranosyl)-(E)-5-(2-Iodovinyl)Uracil

- Structural Features : Uracil base with a 2-iodovinyl group and 2-fluoro-2-deoxyribose.

- Key Differences: The 2-fluoro substitution increases metabolic stability and affinity for viral polymerases.

- Applications : Investigated for targeted antiviral and anticancer therapies, emphasizing the role of halogen substitutions in drug design .

Comparative Analysis Table

Research Findings and Implications

- Sugar Modifications : Ribose vs. deoxyribose or fluorinated sugars significantly alters pharmacokinetics. For example, 2-fluoro substitutions () improve metabolic stability, while 5-deoxyribose () may limit phosphorylation .

- Therapeutic Potential: Compounds like 5-azacytidine demonstrate that base modifications (e.g., amino vs. nitro) dictate mechanisms—demethylation vs. chain termination or enzyme inhibition .

生物活性

1-(Beta-d-ribofuranosyl)-5-nitropyridine-2-one (commonly referred to as 5-nitro-2-pyridinone ribonucleoside) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a ribofuranosyl group attached to a nitropyridine moiety. The presence of the nitro group is significant as it influences the compound's biological activity.

The biological activity of nitro-containing compounds often involves the generation of reactive intermediates upon reduction. These intermediates can interact with cellular macromolecules, leading to various biological effects such as:

- Antimicrobial Activity : Nitro compounds can exert antimicrobial effects by damaging DNA through the formation of reactive oxygen species (ROS) during their metabolic activation .

- Antiviral Activity : Similar to other ribonucleosides, this compound may interfere with viral replication processes, potentially acting as a substrate for viral polymerases .

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties against various viruses, including hepatitis C virus (HCV) and other RNA viruses. The mechanism typically involves inhibition of viral RNA synthesis or interference with viral protein synthesis.

Anticancer Activity

Recent studies have shown that nitro derivatives can selectively target cancer cells due to their ability to exploit the hypoxic conditions often found in tumors. The compound's potential as an anticancer agent is supported by evidence indicating that it may induce apoptosis in cancer cells while sparing normal cells .

Case Studies

- Antiviral Efficacy : In vitro studies demonstrated that this compound exhibited significant antiviral activity against HCV, reducing viral load in infected cell cultures by up to 80% at certain concentrations .

- Anticancer Trials : A clinical trial involving patients with solid tumors showed that a related nitro compound led to tumor regression in 30% of participants. The trial highlighted the need for further investigation into the pharmacokinetics and optimal dosing regimens for such compounds .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Beta-d-ribofuranosyl)-5-nitropyridine-2-one, and what factors influence yield optimization?

- Methodological Answer : The compound can be synthesized via coupling reactions, such as TPTU/HOBt-mediated amide bond formation, as demonstrated in analogous pyridine nucleoside syntheses. Key factors include solvent polarity (e.g., DMF or acetonitrile), temperature control (20–25°C), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product . Yield optimization requires rigorous exclusion of moisture and oxygen, as nitro groups are sensitive to reductive side reactions.

Q. How should researchers safely handle and store this compound to prevent degradation?

- Methodological Answer :

- Handling : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of particulates. Avoid electrostatic discharge by grounding equipment .

- Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Ensure low humidity (<30% RH) to prevent hydrolysis of the ribofuranosyl moiety .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR (DMSO-d6 or CDCl3) to confirm the ribofuranosyl linkage (e.g., anomeric proton at δ 5.2–5.5 ppm) and nitro group positioning.

- FT-IR : Peaks at 1520–1550 cm (asymmetric NO2 stretch) and 1340–1380 cm (symmetric NO2 stretch) validate the nitro group.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] and rule out impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) across pH 3–8. Use HPLC-PDA to track degradation products (e.g., nitropyridine derivatives via nitro group reduction). Cross-reference with thermogravimetric analysis (TGA) to assess thermal decomposition thresholds (>150°C). Conflicting data often arise from residual moisture or light exposure during testing; replicate experiments under strictly controlled conditions .

Q. What advanced spectroscopic techniques are recommended for characterizing the electronic environment of the nitro group?

- Methodological Answer :

- X-ray Photoelectron Spectroscopy (XPS) : Quantify nitrogen oxidation states (binding energy ~400–406 eV for nitro groups).

- Cyclic Voltammetry : Measure reduction potentials to assess nitro group reactivity (e.g., irreversible peaks at –0.8 to –1.2 V vs. Ag/AgCl).

- Solid-State NMR : Resolve crystallographic effects on nitro group orientation in polymorphic forms .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states and activation energies. Focus on the nitro group’s electron-withdrawing effects on the pyridine ring. Validate predictions experimentally via kinetic studies (e.g., reaction with thiols or amines monitored by UV-Vis) .

Q. What experimental designs are optimal for studying the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics.

- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., NAD-dependent dehydrogenases) to identify binding pockets.

- Fluorescence Quenching Assays : Track conformational changes in proteins upon ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。